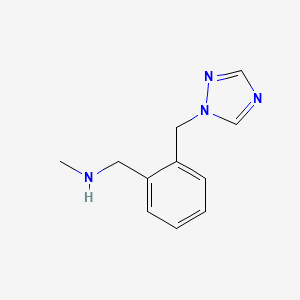

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine

描述

Chemical Context of 1,2,4-Triazole Derivatives in Modern Chemistry

1,2,4-Triazole derivatives represent a cornerstone of heterocyclic chemistry due to their structural versatility and broad-spectrum bioactivity. The 1,2,4-triazole nucleus, characterized by a five-membered ring containing three nitrogen atoms, serves as a privileged scaffold in drug discovery. Its electron-rich nature enables diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets. Clinically approved drugs like fluconazole (antifungal) and alprazolam (anxiolytic) underscore the pharmacological relevance of this heterocycle.

Recent advances in synthetic methodologies, such as copper-catalyzed cyclization of nitriles and electrochemical oxidative cyclization, have expanded access to novel 1,2,4-triazole derivatives. These compounds exhibit activities ranging from antimicrobial to anticancer, driven by substituent-dependent modulation of electronic and steric properties. For instance, the introduction of electron-withdrawing groups (e.g., -CF₃) enhances antifungal potency by optimizing interactions with fungal cytochrome P450 enzymes.

Structural Significance of Benzylamine-Triazole Hybrid Architectures

The integration of benzylamine and 1,2,4-triazole into a single molecular framework combines the aromatic hydrophobicity of the benzyl group with the polar, hydrogen-bonding capacity of the triazole ring. This hybrid architecture enhances bioavailability and target selectivity, as evidenced by benzimidazole-triazole hybrids demonstrating dual inhibition of EGFR and VEGFR-2 in anticancer studies.

The methylene bridge (-CH₂-) linking the benzylamine and triazole moieties in N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine introduces conformational flexibility, enabling adaptive binding to enzyme active sites. Such structural plasticity is critical in antifungal agents targeting 14α-demethylase, where triazole coordination to heme iron is complemented by hydrophobic interactions from the benzyl group. Additionally, the N-methylation of the benzylamine nitrogen reduces basicity, potentially improving metabolic stability and blood-brain barrier penetration.

Historical Development of N-Substituted Benzylamine Compounds

N-Substituted benzylamines have evolved from classical synthetic routes to modern catalytic methods. Early approaches relied on the Leuckart reaction, where benzaldehyde reacted with formamide under high temperatures to yield benzylamine. However, this method suffered from low yields and harsh conditions.

The advent of borrowing hydrogen catalysis marked a turning point. For example, heterogeneous nickel catalysts enabled the direct coupling of benzyl alcohols with ammonia, producing primary benzylamines with reduced overalkylation. Concurrently, advances in reductive amination and hydrazine-based cyclizations facilitated the synthesis of complex hybrids like this compound. A notable patent (CN105906575A) detailed a high-pressure synthesis of 1H-1,2,4-triazole derivatives using formic ether and hydrazine hydrate, achieving yields up to 90%. These innovations reflect a shift toward sustainable, atom-economical processes in benzylamine chemistry.

Table 1: Key Synthetic Methods for 1,2,4-Triazole-Benzylamine Hybrids

属性

IUPAC Name |

N-methyl-1-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-12-6-10-4-2-3-5-11(10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDVEBIJXKJALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594575 | |

| Record name | N-Methyl-1-{2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-64-5 | |

| Record name | N-Methyl-1-{2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ring-Opening Reaction of Epoxides with Benzylamine Derivatives

A key intermediate in the synthesis of triazole-linked benzylamines is generated by the nucleophilic ring-opening of an epoxide bearing a triazole substituent with benzylamine. This step introduces the benzylamine functionality while preserving the triazole ring.

- React 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate with benzylamine in ethanol.

- Add triethylamine as a base to facilitate the reaction.

- Heat the mixture at 70–80°C for approximately 5 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, filter the mixture and evaporate the filtrate under reduced pressure.

- Extract the residue with ethyl acetate, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude product by silica gel chromatography.

- The product, 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanol, is obtained with a yield of approximately 72%.

N-Propargylation of Benzylamine Intermediate

To introduce the alkyne functionality necessary for subsequent click chemistry, the benzylamine intermediate is alkylated with propargyl bromide.

- Stir the benzylamine intermediate with propargyl bromide, potassium iodide (KI), and potassium carbonate (K2CO3) in acetonitrile at room temperature for 6 hours.

- Monitor the reaction by TLC.

- Filter off solids and concentrate the filtrate under reduced pressure.

- Purify the residue by column chromatography on silica gel.

- The N-propargylated product, 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-propargylamino)-2-propanol, is obtained in approximately 81% yield.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The CuAAC reaction is employed to couple the propargylated benzylamine intermediate with various benzyl azides, forming 1,2,3-triazole rings appended to the benzylamine scaffold. This step is crucial for diversifying the compound and enhancing biological activity.

- Prepare benzyl azides by reacting benzyl bromides with sodium azide in dimethyl sulfoxide (DMSO) at room temperature for 6 hours.

- Combine the benzyl azide with the N-propargylated benzylamine intermediate in DMSO.

- Add copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate as the catalytic system.

- Stir the reaction mixture at room temperature for 2 hours.

- Carefully add aqueous ammonia to quench the reaction.

- Extract the product with ethyl acetate.

- Acidify the organic layer with dilute hydrochloric acid, then adjust the aqueous layer to neutral pH with sodium bicarbonate.

- Extract again with ethyl acetate, wash with water, sodium bicarbonate, and sodium chloride solutions.

- Dry over anhydrous sodium sulfate and concentrate under vacuum.

- Purify by silica gel chromatography.

- The final N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine derivatives are obtained in yields ranging from 69% to 81%, depending on the substituents on the benzyl azide.

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Type | Reactants & Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Epoxide Ring-Opening | Epoxide triazole + benzylamine + triethylamine | EtOH, 70–80°C, 5 h | ~72 | TLC monitoring; silica gel purification |

| 2 | N-Propargylation | Benzylamine intermediate + propargyl bromide + KI + K2CO3 | CH3CN, RT, 6 h | ~81 | Column chromatography purification |

| 3 | CuAAC Click Chemistry | N-propargylated amine + benzyl azide + CuSO4 + sodium ascorbate | DMSO, RT, 2 h | 69–81 | Extraction and silica gel chromatography |

Research Findings and Analysis

- The described synthetic route efficiently assembles the this compound scaffold with high regioselectivity and good yields.

- The use of CuAAC click chemistry offers a convergent and modular approach, allowing structural diversification by varying the benzyl azide component.

- The ring-opening of epoxides with benzylamine derivatives provides a straightforward method to introduce the benzylamine moiety while maintaining the integrity of the triazole ring.

- Purification by silica gel chromatography after each step ensures high purity of intermediates and final products.

- The overall synthetic strategy is amenable to scale-up and library synthesis for drug discovery applications, particularly antifungal agents, as indicated by related studies.

化学反应分析

Types of Reactions

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The triazole ring and benzylamine moiety can participate in nucleophilic substitution reactions, where halogenated compounds or other electrophiles replace specific hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Halogenated compounds, electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, while reduction could produce this compound derivatives with altered functional groups.

科学研究应用

Antimicrobial Activity

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine has demonstrated notable antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria and certain fungal strains.

Table 1: Antimicrobial Activity Overview

| Pathogen Type | Activity Observed (MIC) | Reference |

|---|---|---|

| Gram-positive Bacteria | 0.5 - 2.0 µg/mL | |

| Fungal Strains | 0.8 - 3.0 µg/mL |

Anticancer Properties

The compound exhibits significant anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. It has been tested against various cancer cell lines, showing promising results.

Case Study: Anticancer Activity Against Ovarian Cancer

In a study involving human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant), this compound showed effective inhibition of cell growth.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A2780 | 10.5 | |

| A2780cis | 15.3 |

Structure–Activity Relationship (SAR)

Research indicates that modifications to the benzyl group can significantly influence the biological activity of the compound. The presence of the triazole ring enhances its interaction with biological targets, making it a versatile scaffold for drug development.

作用机制

The mechanism of action of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and benzylamine moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine, enabling comparative analysis of their properties and applications:

Fluconazole (C₁₃H₁₂F₂N₆O)

- Core Structure : Difluorophenyl alcohol substituted with two 1,2,4-triazole groups.

- Key Features :

- Applications : Clinically used for treating candidiasis and cryptococcal meningitis .

3-[2-Dimethylamino Ethyl]-5-(1H-1,2,4-Triazol-1-ylmethyl) Indole

- Core Structure: Indole ring substituted with a triazolylmethyl group at the 5-position and a dimethylaminoethyl chain at the 3-position.

- Key Features: Synthesized via reductive methylation of an indole precursor . The indole core and dimethylaminoethyl side chain distinguish it from the benzylamine backbone of the target compound.

- Applications : Likely an intermediate in pharmaceutical synthesis (e.g., serotonin analogs or kinase inhibitors) .

3- and 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid

- Core Structure : Benzoic acid derivatives with triazolylmethyl groups at the 3- or 4-position.

- Key Features :

- Applications: Potential use in metal-organic frameworks (MOFs) or as corrosion inhibitors .

Comparative Data Table

Key Research Findings

- Triazole Functionality : All compared compounds utilize the 1,2,4-triazole group, which enhances hydrogen bonding and metal coordination capabilities. However, the target compound’s benzylamine backbone limits its solubility compared to Fluconazole’s hydroxyl group .

- Synthetic Utility : While the target compound is discontinued, its structural analogs (e.g., benzoic acid derivatives) remain available and are leveraged in materials science due to their thermal stability .

生物活性

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine is an organic compound exhibiting significant biological activity, particularly in the fields of oncology and microbiology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS Number | 906352-64-5 |

| Molecular Formula | C11H14N4 |

| Molecular Weight | 202.26 g/mol |

| IUPAC Name | N-methyl-1-[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine |

| PubChem CID | 18525820 |

This compound features a benzylamine structure with a triazole ring, contributing to its diverse biological activities.

This compound interacts with various molecular targets, primarily enzymes and receptors. The triazole ring and benzylamine moiety can bind to specific sites on these targets, modulating their activity. This property is crucial for its potential therapeutic effects.

Anticancer Activity

Research has shown that compounds related to the triazole structure exhibit significant anticancer properties. For instance, studies on similar triazole derivatives have demonstrated their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells:

- Inhibition of Cancer Cell Growth: A related compound demonstrated an IC50 value of 46 nM against MCF-7 human breast tumor cells . This suggests that this compound may possess similar antiproliferative effects.

- Mechanism of Action: The mechanism involves the perturbation of normal microtubule dynamics in HeLa cells and G2/M-phase arrest as assessed by flow cytometry . These findings highlight the potential of this compound as a scaffold for developing new anticancer agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial and antifungal activities. Triazole derivatives are known for their effectiveness against various pathogens:

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on triazole derivatives. Key findings include:

- Substitution Patterns: The meta-substitution on the benzyl group significantly enhances antiproliferative activity.

- Heterocyclic Variants: Various heterocyclic substitutions are tolerated in the aryl group without losing activity .

These insights are critical for guiding future synthetic efforts aimed at optimizing the biological activity of this compound.

In Silico Studies

In silico analyses have correlated the biological activity of triazole derivatives with established anticancer drugs like paclitaxel and vincristine. Such studies support the hypothesis that this compound may function similarly in clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。